Methyl 1,3-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 1,3-dimethylpyrrolidine-3-carboxylate: is an organic compound belonging to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with methyl groups at the 1 and 3 positions and a carboxylate ester group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-2-butanone with ammonia and formaldehyde can yield the desired pyrrolidine ring. The subsequent esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, produces this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1,3-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1,3-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active pyrrolidine moiety, which then interacts with target proteins or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2-dimethylpyrrolidine-3-carboxylate
- Methyl 1,3-dimethylpyrrolidine-2-carboxylate
- Ethyl 1,3-dimethylpyrrolidine-3-carboxylate
Uniqueness
Methyl 1,3-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
methyl 1,3-dimethylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHMLHHIBYJZNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556780 |
Source
|
Record name | Methyl 1,3-dimethylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114725-00-7 |
Source
|
Record name | Methyl 1,3-dimethylpyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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